3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate
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Overview
Description
3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate is a complex organic compound that features an indole moiety, a cyclohexyl ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes acylation to introduce the oxoacetamido group. This intermediate is then reacted with cyclohexylamine to form the cyclohexyl moiety. Finally, the fluorophenyl carbamate is introduced through a carbamation reaction using 4-fluorophenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different oxidation states.
Reduction: The oxoacetamido group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its indole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-chlorophenyl)carbamate
- 3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-bromophenyl)carbamate
Uniqueness
Compared to similar compounds, 3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.
Properties
IUPAC Name |
[3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4/c24-14-8-10-15(11-9-14)27-23(30)31-17-5-3-4-16(12-17)26-22(29)21(28)19-13-25-20-7-2-1-6-18(19)20/h1-2,6-11,13,16-17,25H,3-5,12H2,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBNCGYGXZMCAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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